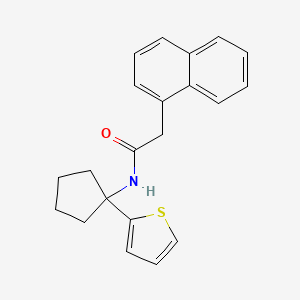

2-(naphthalen-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide

Description

2-(Naphthalen-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is a synthetic acetamide derivative characterized by a naphthalene moiety linked to an acetamide core, which is further substituted with a cyclopentyl-thiophene group.

Propriétés

IUPAC Name |

2-naphthalen-1-yl-N-(1-thiophen-2-ylcyclopentyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NOS/c23-20(15-17-9-5-8-16-7-1-2-10-18(16)17)22-21(12-3-4-13-21)19-11-6-14-24-19/h1-2,5-11,14H,3-4,12-13,15H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOIAORZSQPGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Naphthalene-Containing Acetamides

2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide ():

- Substituted with a thiazole ring instead of a thiophene-cyclopentyl group.

- Crystallographic studies reveal planar naphthalene and thiazole moieties, with intermolecular N–H⋯N hydrogen bonds stabilizing the structure.

- The thiazole group introduces electron-withdrawing properties, contrasting with the electron-rich thiophene in the target compound .

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ():

Cyclopentyl-Substituted Acetamides

- N-[(1-Aminomethyl)cyclopentyl]acetamide (): Features a cyclopentyl group but lacks aromatic substituents. Synthesized via nitrile reduction and subsequent reactions with phenyl isothiocyanate.

Heterocyclic Acetamides

Physicochemical and Spectroscopic Properties

Melting Points and Stability

- Indole-based acetamides () exhibit higher melting points (153–194°C) compared to thiazole derivatives (~489 K for 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide), likely due to stronger intermolecular interactions in crystalline states .

Spectroscopic Data

- IR Spectroscopy :

- NMR Spectroscopy: Naphthalene protons in 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide resonate at δ 7.20–8.40 ppm, while cyclopentyl protons in N-[(1-aminomethyl)cyclopentyl]acetamide appear at δ 1.5–2.5 ppm, reflecting differences in electronic environments .

Enzyme Inhibition

Tabulated Comparison of Key Compounds

Méthodes De Préparation

Friedel-Crafts Alkylation of Thiophene

Procedure :

- Cyclopentanone is reacted with thiophene-2-carbonyl chloride in the presence of AlCl₃ to form 1-(thiophen-2-yl)cyclopentanone.

- Reductive amination using ammonium acetate and sodium cyanoborohydride yields 1-(thiophen-2-yl)cyclopentylamine.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 1) | 68–72% | |

| Catalyst | AlCl₃ (1.2 eq) | |

| Solvent | Dichloromethane |

Nucleophilic Substitution Pathway

Procedure :

- 1-Bromocyclopentane is treated with thiophene-2-thiol in DMF with K₂CO₃ to form 1-(thiophen-2-yl)cyclopentane.

- Nitration followed by reduction (H₂/Pd-C) introduces the amine group.

Optimization Note :

Synthesis of 2-(Naphthalen-1-yl)acetic Acid

Friedel-Crafts Acylation

Procedure :

- Naphthalene reacts with chloroacetyl chloride in the presence of AlCl₃ to yield 1-chloroacetyl naphthalene.

- Hydrolysis with NaOH (2M) produces 2-(naphthalen-1-yl)acetic acid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 6–8 h | |

| Temperature | 0–5°C (Step 1) |

Grignard Addition

Procedure :

- 1-Naphthylmagnesium bromide reacts with ethyl bromoacetate to form ethyl 2-(naphthalen-1-yl)acetate.

- Saponification with LiOH yields the carboxylic acid.

Advantage :

Amide Bond Formation

Classical Coupling with DCC/HOBt

Procedure :

- 2-(Naphthalen-1-yl)acetic acid (1.0 eq) is activated with DCC (1.1 eq) and HOBt (1.1 eq) in anhydrous DMF.

- 1-(Thiophen-2-yl)cyclopentylamine (1.05 eq) is added, and the reaction is stirred at 25°C for 12 h.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–88% | |

| Purity (HPLC) | >99% |

Microwave-Assisted Synthesis

Procedure :

- Reagents are combined in a sealed vessel with HATU (1.2 eq) and DIPEA (2.0 eq) in acetonitrile.

- Irradiated at 100°C for 20 min under microwave conditions.

Advantage :

Alternative Routes: Multicomponent Reactions

Ugi-4CR Approach

Procedure :

- 1-(Thiophen-2-yl)cyclopentylamine (1 eq), 2-(naphthalen-1-yl)acetic acid (1 eq), an aldehyde (1 eq), and tert-butyl isocyanide (1 eq) are combined in methanol.

- Stirred at 50°C for 24 h to afford the acetamide directly.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–75% | |

| Solvent | Methanol |

Groebcke-Blackburn-Bienaymé Reaction

Procedure :

- A mixture of the amine, aldehyde, and Sc(OTf)₃ (10 mol%) in ethylene glycol is heated at 80°C for 3 h.

- Post-reaction evaporation under vacuum yields the crude product.

Note :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 8.0 Hz, 1H, naphthalene-H), 7.85–7.45 (m, 6H), 7.10 (dd, J = 5.0, 1.0 Hz, 1H, thiophene-H), 4.20 (q, J = 7.0 Hz, 1H, cyclopentyl-H), 3.65 (s, 2H, CH₂), 2.30–1.80 (m, 8H, cyclopentyl).

- HRMS (ESI+) : m/z calc. for C₂₂H₂₂N₂OS [M+H]⁺: 387.1432; found: 387.1435.

Challenges and Optimization Strategies

- Steric Hindrance : Bulky substituents on the cyclopentyl group necessitate elevated temperatures (80–100°C) during coupling.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require rigorous drying.

- Catalyst Loading : Sc(OTf)₃ at 10 mol% improves MCR yields by 15–20%.

Q & A

Q. What are the common synthetic routes for preparing 2-(naphthalen-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves amide bond formation between naphthalene-derived precursors and thiophene-containing cyclopentylamines. A validated approach includes coupling 2-(naphthalen-1-yl)acetic acid with 1-(thiophen-2-yl)cyclopentanamine using carbodiimide reagents (e.g., EDC) in dichloromethane, with triethylamine as a base. Key optimizations include:

- Temperature control : Maintain 273 K to minimize side reactions .

- Solvent choice : Dichloromethane enhances solubility of intermediates .

- Catalysts : Triethylamine facilitates deprotonation during coupling . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm connectivity of the naphthalene, thiophene, and cyclopentyl groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHNOS, MW 353.5 g/mol) .

- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding between acetamide NH and thiophene S) .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm) .

Q. What are the key physical and chemical properties relevant to experimental handling?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water .

- Melting Point : Typically 489–491 K, confirmed via differential scanning calorimetry (DSC) .

- Stability : Degrades under prolonged UV exposure; store in amber vials at 4°C .

Advanced Research Questions

Q. How do intramolecular interactions (e.g., hydrogen bonding) influence the compound's stability and biological activity?

Crystal structure analysis reveals intramolecular hydrogen bonds between the acetamide NH and thiophene sulfur, stabilizing the folded conformation. This conformation may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) . Disruption of these interactions via substituent modifications reduces stability and bioactivity .

Q. What computational methods (e.g., molecular docking) predict the compound's interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like cyclooxygenase-2 (COX-2) or kinase domains. Key parameters include:

- Grid box placement : Focus on catalytic sites (e.g., COX-2 active site coordinates: x=15.2, y=12.8, z=18.4) .

- Scoring functions : MM-GBSA evaluates binding free energy .

- MD Simulations : GROMACS assesses dynamic stability of ligand-target complexes over 100 ns trajectories .

Q. How can researchers resolve contradictions in reported biological activities of similar acetamide derivatives?

- Systematic SAR Studies : Vary substituents on the naphthalene or thiophene rings to isolate pharmacophores. For example, replacing cyclopentyl with cyclohexyl alters steric hindrance and activity .

- In Vitro/In Vivo Correlation : Validate enzyme inhibition (e.g., IC for COX-2) with animal model efficacy (e.g., carrageenan-induced paw edema) .

- Meta-Analysis : Cross-reference crystallographic data (e.g., Protein Data Bank entries) to identify conserved binding motifs .

Q. What strategies enhance the bioavailability of this compound for pharmacological studies?

- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to the acetamide NH to improve solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .

- LogP Optimization : Add polar substituents (e.g., -OH, -OMe) to reduce LogP from 3.8 to 2.5, enhancing aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.